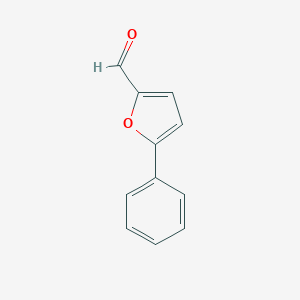

5-Phenyl-2-furaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-phenylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJHNNPEPBZULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377726 | |

| Record name | 5-Phenyl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13803-39-9 | |

| Record name | 5-Phenyl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenyl 2 Furaldehyde and Its Derivatives

Palladium-Catalyzed Synthetic Routes

Suzuki-Miyaura Cross-Coupling Reactions for 5-Phenyl-2-furaldehyde Synthesis

The Suzuki-Miyaura reaction is a cornerstone of palladium-catalyzed cross-coupling chemistry, widely utilized for the synthesis of biaryl compounds. This method has been successfully applied to the synthesis of this compound using various furan (B31954) precursors and phenylboronic acid.

Different halogenated derivatives of 2-furaldehyde, such as 5-bromo, 5-chloro, and 5-iodo-2-furaldehyde, serve as effective substrates for this reaction. The choice of catalyst, ligand, and reaction conditions can be tailored to optimize the yield. For instance, the reaction of 5-bromo-2-furaldehyde (B32451) with phenylboronic acid in the presence of a palladium(II) acetate (Pd(OAc)₂) catalyst and a specific hydrazone-based ligand proceeds under aerobic conditions to yield the product. High yields have also been achieved using a palladium resin catalyst in a continuous flow reactor system. Furthermore, the coupling of 5-iodo-2-furaldehyde with phenylboronic acid has been demonstrated with near-quantitative yields using a membrane-installed microchannel device. researchgate.net Even 5-chloro-2-furaldehyde can be effectively arylated using a palladium catalyst with a specialized phosphine-based PAP ligand. researchgate.net

| Furan Precursor | Catalyst / Ligand | Yield (%) |

| 5-bromo-2-furaldehyde | Pd(OAc)₂ / glyoxal bis(N-methyl-N-phenyl-hydrazone) | 83% |

| 5-bromo-2-furaldehyde | Palladium resin catalyst | 91% |

| 5-iodo-2-furaldehyde | Membrane-installed microchannel device | 99% researchgate.net |

| 5-chloro-2-furaldehyde | [Pd] / PAP ligand | >99% researchgate.net |

Coupling Reactions Involving Organozinc Reagents and this compound Precursors

The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, provides another efficient route to this compound. mdpi.com This methodology has been employed for the preparation of a wide range of 5-substituted 2-furaldehydes under mild conditions. nih.gov

Specifically, this compound has been synthesized from bromobenzene and organozinc reagents derived from 2-furaldehyde. researchgate.net The reaction is catalyzed by [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), achieving good yields. researchgate.net The use of organozinc reagents is advantageous due to their tolerance of various functional groups. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Yield (%) |

| Bromobenzene | 5-Formyl-2-furylzinc reagents | Pd(dppf)Cl₂ | 71-77% researchgate.net |

Application of Organotin Reagents in the Synthesis of this compound

The Stille reaction, a coupling reaction between an organotin compound and an organic halide catalyzed by palladium, is another established method for forming C-C bonds. jmchemsci.com This reaction has been utilized for the synthesis of this compound.

The synthesis involves the reaction of 5-bromo-2-furaldehyde with phenyl tributyl tin. researchgate.net The reaction is carried out in refluxing dichloroethane with a palladium catalyst, affording the desired product in a moderate yield. researchgate.net While effective, a significant drawback of this method is the toxicity associated with organotin compounds. jmchemsci.comnih.gov

| Furan Precursor | Organotin Reagent | Catalyst | Yield (%) |

| 5-bromo-2-furaldehyde | Phenyl tributyl tin | 5% Pd(PPh₃)₂Cl₂ | 61% researchgate.net |

Stereoselective Synthesis Approaches to this compound

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, its synthesis does not inherently require stereoselective methods. However, this compound is a valuable precursor for the synthesis of more complex, chiral derivatives where stereoselectivity is crucial.

The aldehyde functional group in this compound is prochiral. Reactions involving the addition of a nucleophile to the carbonyl carbon can generate a new stereocenter, leading to the formation of chiral secondary alcohols. The use of chiral reagents, catalysts, or auxiliaries in such reactions can direct the formation of one enantiomer or diastereomer over another.

Furthermore, condensation reactions starting from this compound can lead to products with geometric isomers (E/Z isomers). For example, the reaction of this compound with 3,4-dichlorophenylacetonitrile (B104814) has been reported to produce (Z)-2-(3,4-dichlorophenyl)-3-(5-phenyl-2-furyl)acrylonitrile, indicating a degree of stereoselectivity in the formation of the carbon-carbon double bond. researchgate.net

Arylation of 2-Furaldehyde using Phenyltrifluorosilane

The Hiyama cross-coupling reaction utilizes organosilicon compounds for the formation of carbon-carbon bonds, catalyzed by palladium. This method has been applied to the synthesis of this compound.

The reaction involves the coupling of 5-chlorofuran-2-carbaldehyde with phenyltrifluorosilane. researchgate.net In the presence of palladium(II) acetate as the catalyst, this reaction proceeds to give this compound in a good yield. researchgate.net

| Furan Precursor | Organosilicon Reagent | Catalyst | Yield (%) |

| 5-Chlorofuran-2-carbaldehyde | Phenyltrifluorosilane | Pd(OAc)₂ | 74% researchgate.net |

Biaryl Coupling Reactions with Triphenylbismuth

Organobismuth reagents can also participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds. Triphenylbismuth has been used as the phenylating agent in the synthesis of this compound.

This synthesis involves the reaction of 5-bromo-2-furaldehyde with triphenylbismuth (Ph₃Bi). researchgate.net The coupling is efficiently catalyzed by palladium(II) acetate in the presence of a cesium carbonate base in N-methylpyrrolidone (NMP) as the solvent, resulting in a high yield of this compound. researchgate.net

| Furan Precursor | Organobismuth Reagent | Catalyst / Base | Yield (%) |

| 5-bromo-2-furaldehyde | Triphenylbismuth | Pd(OAc)₂ / Cs₂CO₃ | 89% researchgate.net |

Meerwein Arylation for the Synthesis of 5-Aryl-2-furaldehydes

The Meerwein arylation is a well-established method for the formation of carbon-carbon bonds, involving the addition of an aryl diazonium salt to an electron-deficient alkene, a reaction that can be effectively applied to the synthesis of 5-aryl-2-furaldehydes. This process typically utilizes a copper salt as a catalyst to facilitate the reaction between a diazonium salt, generated from an aniline derivative, and furfural (B47365). researchgate.netresearchgate.net

The reaction proceeds via the diazotization of a substituted aniline in the presence of a mineral acid and sodium nitrite to form the corresponding diazonium salt. This salt is then introduced to a solution containing furfural and a copper(II) chloride catalyst. The reaction mixture is typically stirred for several hours to afford the 5-aryl-2-furaldehyde derivative. This method is versatile, allowing for the synthesis of a range of this compound derivatives with various substituents on the phenyl ring. researchgate.net

Table 1: Synthesis of 5-(Substituted phenyl)-2-furfuraldehydes via Meerwein Arylation researchgate.net

| Substituent on Phenyl Ring | Molecular Formula | Yield (%) | Physical State |

| p-nitro | C₁₁H₇NO₄ | 85 | Dark brown crystals |

| p-chloro | C₁₁H₇ClO₂ | 92 | Pale Brown crystals |

| p-bromo | C₁₁H₇BrO₂ | 88 | Dark brown crystals |

| p-toluidine | C₁₂H₁₀O₂ | 75 | Dark brown crystals |

| p-anisidine | C₁₂H₁₀O₃ | 79 | Brown crystals |

| p-sulphoxy | C₁₁H₈O₅S | 65 | Dark brown crystals |

| o-carboxy | C₁₂H₈O₄ | 63 | Dark brown crystals |

| p-carboxy | C₁₂H₈O₄ | 69 | Dark brown crystals |

| p-sulfacetamido | C₁₃H₁₀N₂O₅S | 91 | Brown crystals |

Vilsmeier-Haack Formylation of Phenylfurans

The Vilsmeier-Haack reaction provides a direct route to this compound through the formylation of 2-phenylfuran. This reaction employs the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). researchgate.netmdpi.com The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich furan ring of 2-phenylfuran. The reaction has been reported to produce this compound in a 60% yield. researchgate.net

The general mechanism involves the attack of the furan ring on the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the furan ring, and hydrolysis of the resulting iminium salt furnishes the final aldehyde product.

Oxidation Reactions of Furaldehyde Derivatives in this compound Synthesis

The synthesis of this compound can also be achieved through the oxidation of a suitable precursor, such as 5-phenyl-2-furfuryl alcohol. This transformation requires the selective oxidation of the primary alcohol functionality to an aldehyde without affecting the furan ring or the phenyl substituent. A variety of oxidizing agents and catalytic systems can be employed for this purpose.

While direct and specific examples for the oxidation of 5-phenyl-2-furfuryl alcohol to this compound are not extensively detailed in the provided search results, the general principles of oxidizing furfural derivatives are well-established. mdpi.comnih.gov These reactions often utilize catalysts to enhance selectivity and efficiency. For instance, the oxidation of furfuryl alcohol to furfural can be promoted by various catalysts in the presence of an oxidant like oxygen. mdpi.com It is plausible that similar methodologies could be adapted for the synthesis of this compound from its corresponding alcohol precursor.

Continuous Flow Reactor Methodologies in this compound Synthesis

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, scalability, and reaction control. While a direct continuous flow synthesis of this compound is not explicitly detailed, the synthesis of structurally related 2,5-diaryl furans has been successfully demonstrated using this technology. This suggests the potential for adapting such methodologies for the production of this compound.

The continuous flow synthesis of 2,5-diaryl furans often involves a multi-step sequence where intermediates are generated and consumed in a continuous stream, avoiding isolation of potentially unstable compounds. Such a process could conceivably be designed for the synthesis of this compound, for example, by adapting a palladium-catalyzed cross-coupling reaction to a flow regime.

Catalytic Systems and Ligand Effects in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for the synthesis of this compound. These reactions typically involve the coupling of a furan derivative with a phenyl-containing reagent in the presence of a palladium catalyst and a suitable ligand.

One prominent example is the Suzuki-Miyaura coupling , which has been employed to arylate 5-chlorofuran-2-carbaldehyde with phenylboronic acid. The choice of ligand is crucial for the success of this reaction, with the PAP ligand [2-(di-tert-butylphosphino)-1-phenyl-1H-pyrrole] enabling the formation of this compound in over 99% yield. researchgate.net In another instance, a membrane-installed microchannel device was used to catalyze the Suzuki-Miyaura reaction between 5-iodofuran-2-carbaldehyde and phenylboronic acid, achieving a high yield of 99%. researchgate.net

The Hiyama cross-coupling offers an alternative route, coupling 5-chlorofuran-2-carbaldehyde with phenyltrifluorosilane in the presence of a palladium(II) acetate catalyst to afford this compound in 74% yield. researchgate.net

Furthermore, direct C-H arylation of 2-furaldehyde with aryl halides has been achieved using a palladium(II) chloride catalyst. This method avoids the pre-functionalization of the furan ring, making it an atom-economical approach. researchgate.net

The coupling of 5-bromofuran-2-carbaldehyde with phenyl tributyl tin in the presence of 5% Pd(PPh₃)Cl₂ has been reported to yield this compound in 61% yield. researchgate.net Similarly, the reaction of bromobenzene with organozinc reagents in the presence of a Pd(dppf)Cl₂ catalyst has produced the target compound in yields ranging from 71% to 77%. researchgate.net

Table 2: Palladium-Catalyzed Syntheses of this compound researchgate.net

| Coupling Reaction | Furan Substrate | Phenyl Reagent | Catalyst | Ligand | Yield (%) |

| Suzuki Coupling | 5-Chlorofuran-2-carbaldehyde | Phenylboronic acid | - | PAP ligand | >99 |

| Suzuki-Miyaura | 5-Iodofuran-2-carbaldehyde | Phenylboronic acid | - | - | 99 |

| Hiyama Coupling | 5-Chlorofuran-2-carbaldehyde | Phenyltrifluorosilane | Pd(OAc)₂ | - | 74 |

| Stille Coupling | 5-Bromofuran-2-carbaldehyde | Phenyl tributyl tin | 5% Pd(PPh₃)Cl₂ | - | 61 |

| Negishi Coupling | Bromobenzene | Organozinc reagents | Pd(dppf)Cl₂ | - | 71-77 |

| Bismuth Coupling | 5-Bromofuran-2-carbaldehyde | Ph₃Bi | Pd(OAc)₂ | - | 89 |

Novel Synthetic Pathways for this compound

Recent research has focused on developing more efficient and environmentally benign methods for the synthesis of this compound. Among these, photochemical reactions and the use of alternative organometallic reagents have shown promise.

Irradiation of 5-bromofuran-2-carbaldehyde in a benzene (B151609) solution has been shown to furnish this compound in a 64% yield. A significantly higher yield of 91% was achieved when using 5-iodofuran-2-carbaldehyde as the starting material under similar photochemical conditions. researchgate.net

Another novel approach involves the use of organozinc reagents. Facile synthetic routes have been developed through the palladium-catalyzed cross-coupling of various aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde. nih.gov This method is notable for its mild reaction conditions. A particularly innovative strategy involves the use of a novel organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, which is prepared by the direct insertion of highly active zinc into 2-(5-bromofuran-2-yl)-1,3-dioxolane. nih.gov

The direct arylation of 2-furaldehyde catalyzed by palladium(II) acetate in acetic acid containing benzene at reflux temperature also represents a more direct synthetic route. researchgate.net Additionally, the coupling reaction of triphenylbismuth with 5-bromo-2-furaldehyde using a palladium(II) acetate catalyst and cesium carbonate as a base in N-methylpyrrolidone (NMP) has been reported to produce this compound in a high yield of 89%. researchgate.net

Chemical Reactivity and Derivatization of 5 Phenyl 2 Furaldehyde

Condensation Reactions of the Aldehyde Moiety

The aldehyde group in 5-phenyl-2-furaldehyde is a key site for various condensation reactions, readily reacting with nucleophiles to form new carbon-carbon and carbon-nitrogen bonds.

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org this compound undergoes this reaction with various active methylene compounds to produce a range of substituted alkenes. These reactions are valued for their high atom economy and for producing water as the only byproduct. wikipedia.org

For instance, the reaction of this compound with methyl cyanoacetate (B8463686) or ethyl cyanoacetate in the presence of sodium ethoxide in dry ethanol (B145695) yields Methyl-2-cyano-3-(5-phenyl-2-furyl)acrylate and ethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate, respectively, in high yields. researchgate.netnih.gov Similarly, condensation with cyanoselenoacetamide produces 2-cyano-3-(5-phenyl-2-furyl)prop-2-eneselenoamide. researchgate.netnih.gov The reaction with phenylsulfonyl acetonitrile (B52724) yields 1-Phenylsulfonyl-1-cyano-2-(5-phenyl-2-furyl) ethylene. nih.gov Another example involves the reaction with 3,4-dichlorophenylacetonitrile (B104814) in the presence of a phase-transfer catalyst, which affords (Z)-2-(3,4-dichlorophenyl)-3-(5-phenyl-2-furyl) acrylonitrile (B1666552) in excellent yield. nih.gov

| Active Methylene Compound | Product | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl cyanoacetate | Methyl-2-cyano-3-(5-phenyl-2-furyl)acrylate | Sodium ethoxide/Dry ethanol | 92 | researchgate.netnih.gov |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate | Sodium ethoxide/Dry ethanol | 72 | researchgate.netnih.gov |

| Cyanoselenoacetamide | 2-cyano-3-(5-phenyl-2-furyl)prop-2-eneselenoamide | - | 83 | researchgate.netnih.gov |

| Phenylsulfonyl acetonitrile | 1-Phenylsulfonyl-1-cyano-2-(5-phenyl-2-furyl) ethylene | - | 68 | nih.gov |

| 3,4-Dichlorophenylacetonitrile | (Z)-2-(3,4-dichlorophenyl)-3-(5-phenyl-2-furyl) acrylonitrile | 40% PhCH(OH)NMe2/Water, 50°C | 94 | nih.gov |

This compound can condense with compounds containing an active methylene group flanked by two carbonyl groups to form furfurylidene derivatives. A notable example is its reaction with pentan-2,4-dione. nih.gov Additionally, the condensation with 6,6-dihydro-dibenzo[a,c]cyclohepten-5,7-dione in a mixture of benzene (B151609) and ethanol results in the formation of 6-(5-Phenyl-2-furfurylidene)-dibenzo[a,c]cyclohepten-5,7-dione with a good yield. researchgate.netnih.gov

| Reactant | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 6,6-Dihydro-dibenzo[a,c]cyclohepten-5,7-dione | 6-(5-Phenyl-2-furfurylidene)-dibenzo[a,c]cyclohepten-5,7-dione | Benzene/96% Ethanol | 70 | researchgate.netnih.gov |

The reaction of this compound with primary amines leads to the formation of Schiff bases (or imines). These compounds are of interest in various fields, including medicinal chemistry. The synthesis is typically a straightforward condensation reaction, often carried out in a suitable solvent. The formation of Schiff bases from substituted anilines has been reported, highlighting the versatility of this reaction. nih.gov

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. Common nucleophiles for this transformation include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi), as well as hydride reducing agents like sodium borohydride (B1222165) (NaBH₄).

The addition of a Grignard reagent to this compound, followed by an acidic workup, is expected to produce a secondary alcohol. Similarly, reduction with sodium borohydride would yield (5-phenylfuran-2-yl)methanol. Another important nucleophilic addition is the Wittig reaction, where a phosphorus ylide reacts with the aldehyde to form an alkene, replacing the carbonyl oxygen with a carbon-carbon double bond. wikipedia.org

While specific yields for these reactions with this compound are not extensively detailed in the reviewed literature, the general reactivity of aromatic aldehydes suggests these transformations are feasible and would proceed in a predictable manner.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution reactions. The furan-2-carbaldehyde substituent is generally considered to be deactivating and meta-directing for electrophilic attack on the phenyl ring due to its electron-withdrawing nature. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to introduce substituents at the meta position of the phenyl ring. The reaction conditions for these substitutions typically require strong electrophiles and often the use of a catalyst. Specific studies detailing the outcomes and yields of such reactions on this compound are not widely reported.

Functionalization of the Furan (B31954) Ring System

The furan ring in this compound can also participate in various chemical transformations. One of the characteristic reactions of the furan moiety is the Diels-Alder reaction, where it can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles. rsc.org The electron-withdrawing nature of the aldehyde group at the 2-position and the phenyl group at the 5-position influences the reactivity of the furan ring as a diene. Generally, electron-donating groups on the furan ring enhance its reactivity in Diels-Alder reactions.

Other potential functionalizations of the furan ring include metalation followed by reaction with an electrophile. However, detailed research findings specifically focusing on the functionalization of the furan ring in this compound are limited in the available literature.

Electrochemical Reactivity and Reduction Mechanisms of this compound

The electrochemical reduction of substituted 5-phenyl-2-furaldehydes has been investigated in anhydrous dimethylformamide (DMF) using a dropping mercury electrode. The primary step in the reduction process involves a reversible one-electron transfer to form an anion radical.

In the aprotic solvent DMF, this compound and its derivatives undergo a reversible one-electron reduction to yield unstable anion radicals. This process can be represented by the following scheme:

S + e⁻ ⇌ S•⁻

The formation of these anion radicals has been confirmed by electron spin resonance (ESR) spectroscopy. However, the instability of these radicals leads to subsequent reactions. The ESR spectrum observed during the reduction of this compound suggests the presence of more than one radical species, indicating that the initial anion radical likely undergoes further transformations.

The ease of reduction of the aldehyde group in substituted 5-phenyl-2-furaldehydes is significantly influenced by the nature of the substituent on the phenyl ring. The half-wave potential (E₁/₂) of the reduction is a key parameter that quantifies this effect. The reduction becomes easier with electron-withdrawing substituents and more difficult with electron-donating substituents.

This relationship can be described by the Hammett equation, which correlates the half-wave potentials with the Hammett substituent constants (σ). For the reduction of substituted 5-phenyl-2-furaldehydes in DMF, a linear relationship is observed, with a reaction constant (ρ) of +0.2 V. This positive value indicates that the reaction is facilitated by electron-withdrawing groups. The effect of substituents on the half-wave potential in DMF is more pronounced than in aqueous alcoholic media.

Below is a table summarizing the half-wave potentials for the first reduction wave of various substituted 5-phenyl-2-furaldehydes in DMF with 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as the supporting electrolyte.

| Substituent (X) | Position | Hammett Constant (σ) | Half-Wave Potential (E₁/₂ vs. SCE) / V |

|---|---|---|---|

| H | - | 0.00 | -1.55 |

| CH₃ | 4 | -0.17 | -1.58 |

| OCH₃ | 4 | -0.27 | -1.61 |

| Cl | 4 | 0.23 | -1.51 |

| Cl | 3 | 0.37 | -1.48 |

| Br | 4 | 0.23 | -1.50 |

| Br | 3 | 0.39 | -1.50, -1.66 |

| F | 3 | 0.34 | -1.49 |

| NO₂ | 4 | 0.78 | -1.18 |

| NO₂ | 3 | 0.71 | -1.20 |

Note: The m-bromo derivative exhibits two reduction waves.

Ring-Opening and Rearrangement Reactions

While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented in the reviewed literature, the reactivity of related furan compounds suggests potential pathways. For instance, other furan derivatives are known to undergo ring-opening reactions under certain conditions, such as in alkaline media or through oxidative cleavage.

Photochemical Transformations

The photochemistry of this compound is another area where specific research is limited. A review on the synthesis and reactions of this compound mentions a photochemical reaction for its synthesis from 5-bromofuran-2-carbaldehyde in a benzene solution, but does not elaborate on the photochemical transformations of this compound itself. researchgate.net

Generally, aromatic aldehydes and furan rings are photochemically active. Potential photochemical transformations could include [2+2] cycloadditions, photoisomerization, or photoreduction of the aldehyde group. The phenyl substituent would also influence the photophysical and photochemical properties of the molecule. Further research is required to fully elucidate the photochemical behavior of this compound.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of 5-Phenyl-2-furaldehyde, distinct signals corresponding to the aldehyde, furan (B31954) ring, and phenyl ring protons are observed. The aldehyde proton characteristically appears as a singlet in the downfield region of the spectrum, typically around 9.69 ppm. researchgate.net The protons on the furan ring appear as multiplets between 7.58-7.59 ppm. researchgate.net The protons of the phenyl group, along with the furan protons, are observed as a multiplet in the aromatic region, generally between 7.72 and 8.0 ppm. researchgate.net

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.69 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.58 - 8.00 | Multiplet | 7H | Phenyl and Furan ring protons |

Note: Data is based on typical values found in the literature; solvent can influence exact chemical shifts. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of this compound displays distinct resonances for the carbonyl carbon, as well as the carbons of the furan and phenyl rings. The aldehyde carbonyl carbon is typically the most deshielded, appearing significantly downfield. The aromatic and furan carbons resonate in the characteristic region of approximately 110-160 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. researchgate.net A strong, sharp peak for the conjugated aldehyde carbonyl (C=O) group is observed around 1684 cm⁻¹. researchgate.netlibretexts.org The presence of the furan ring is indicated by the C-O-C stretching vibration at approximately 1177 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from both the phenyl and furan rings appear in the 1470-1630 cm⁻¹ region. researchgate.netvscht.cz Additionally, characteristic C-H stretching vibrations for the aromatic rings are observed just above 3000 cm⁻¹. openstax.org

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1684 | C=O stretch | Conjugated Aldehyde |

| ~1470 - 1630 | C=C stretch | Aromatic/Furan Rings |

| ~1177 | C-O-C stretch | Furan Ring Ether |

Note: Values are typical and sourced from spectral data. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₁H₈O₂, which corresponds to a molecular weight of approximately 172.18 g/mol . nih.govsigmaaldrich.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a molecule. For this compound (C₁₁H₈O₂), the calculated exact mass is 172.052429494 Da. nih.gov An experimentally determined HRMS value that closely matches this theoretical value provides strong evidence for the compound's molecular formula, distinguishing it from other potential isomers.

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a technique that combines a soft ionization method (ESI) with a high-resolution mass analyzer (TOF). nih.gov ESI is particularly useful for analyzing polar molecules, and it typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. researchgate.net For this compound, an ESI-TOF analysis would be expected to show a prominent ion peak corresponding to the protonated molecule at an m/z value of approximately 173.0597, further confirming the molecular weight of the compound. nih.gov This technique is valued for its high mass accuracy and sensitivity, making it a reliable tool for metabolite identification and the characterization of organic compounds. nih.gov

Electron Spin Resonance (ESR) Spectroscopy in Radical Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. nih.govlibretexts.org As such, it is the primary method for the direct detection and characterization of free radicals. nih.govnih.gov While stable molecules like this compound are not directly observable by ESR, the technique becomes invaluable for studying its radical forms, which can be generated through various chemical or physical processes, such as oxidation, reduction, or photolysis.

The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it detects the transitions of unpaired electron spins in a magnetic field instead of atomic nuclei. libretexts.org The resulting ESR spectrum can provide a wealth of information, including the identification of the radical species, its concentration, and the distribution of the unpaired electron's density within the molecule (spin density). researchgate.net

In the context of this compound, ESR could be employed to study its radical cation or anion. Studies on related five-membered heteroaromatic compounds like furan have successfully used ESR to characterize their radical cations, determining that the unpaired electron resides in a π orbital. researchgate.net For a transient, highly reactive radical of this compound, a technique called spin trapping might be necessary. This involves using a "spin trap" molecule that reacts with the unstable radical to form a more stable radical adduct, which can then be readily detected and characterized by ESR. nih.govnih.gov

The data obtained from such studies, particularly the hyperfine coupling constants from the interaction of the unpaired electron with magnetic nuclei (like ¹H), would allow for a detailed mapping of the spin distribution across the phenyl and furan rings of the this compound radical. This information is critical for understanding its electronic structure and reactivity in radical-mediated reactions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool in synthetic chemistry for both the separation and purification of compounds and the assessment of their purity. Various chromatographic techniques are applicable to this compound.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. sigmaaldrich.comsigmaaldrich.comchemistryhall.com For this compound, TLC on silica (B1680970) gel plates is a common method to check for purity. researchgate.net

The principle of TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica gel. The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com

After development, the separated spots can be visualized. For this compound, which may not be colored, visualization can be achieved under UV light if the compound is UV-active, or by using staining agents like iodine vapor, which is known to be effective for related furfuraldehyde derivatives. chemistryhall.comresearchgate.net The position of a spot is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemistryhall.com

Table 1: Illustrative TLC Analysis of a this compound Sample

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (4:1) |

| Visualization | UV light (254 nm) or Iodine vapor |

| Sample Spot | This compound |

| Observed Rf | ~0.5 (hypothetical) |

| Interpretation | A single spot indicates a high degree of purity. The presence of multiple spots would suggest impurities. |

Note: The Rf value is dependent on the specific conditions (stationary phase, mobile phase, temperature) and is used for qualitative assessment.

For the purification of this compound on a larger scale than TLC allows, column chromatography is the preferred method. This technique operates on the same principles as TLC, using a stationary phase (commonly silica gel or alumina) packed into a glass column. A solution of the crude compound is loaded onto the top of the column, and a solvent (eluent) is passed through, separating the components based on their differential adsorption to the stationary phase. Fractions are collected sequentially and analyzed (e.g., by TLC) to isolate the pure compound.

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume. windows.net The stationary phase consists of a porous gel material. phenomenex.com Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. lcms.cz GPC is particularly useful for separating polymers, oligomers, and small molecules. warwick.ac.uk While primarily used for macromolecules, GPC could be applied to this compound to remove high molecular weight impurities or to analyze its behavior in solution. The columns are typically made of highly cross-linked styrene-divinylbenzene, and the choice of solvent (mobile phase) is critical for achieving effective separation. windows.netphenomenex.com

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and precise analytical technique used for the identification, quantification, and purification of individual components in a mixture. nih.gov It is the method of choice for the quantitative analysis of this compound, providing accurate data on its concentration and purity.

In HPLC, a liquid sample is injected into a stream of liquid mobile phase and passed through a column packed with a solid stationary phase. The separation occurs based on the differential interactions of the analytes with the stationary and mobile phases. For furaldehyde derivatives, reverse-phase HPLC is commonly employed. nih.govresearchgate.net In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, such as methanol-water or acetonitrile-water. nih.govresearchgate.net

Detection is typically performed using a UV-Vis detector, as the aromatic and furan rings in this compound confer strong UV absorbance. researchgate.net By running standards of known concentration, a calibration curve can be constructed to accurately determine the concentration of this compound in a sample. The method offers high specificity and low detection limits. researchgate.netresearchgate.net

Table 2: Typical HPLC Parameters for the Analysis of Furaldehyde Derivatives

| Parameter | Specification |

|---|---|

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile (B52724):Water mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280-285 nm |

| Injection Volume | 10-20 µL |

| Quantification | External standard calibration |

Note: These parameters are based on established methods for similar compounds and would require optimization for this compound. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass percentage) of a compound. It serves as a crucial check for the purity and identity of a synthesized substance by comparing the experimentally determined percentages of carbon, hydrogen, and other elements with the values calculated from its molecular formula.

For this compound, the molecular formula is C₁₁H₈O₂. nih.govsigmaaldrich.com From this formula, the theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and oxygen (O). The experimental values, typically obtained using an automated elemental analyzer, should agree with the theoretical values within a narrow margin of error (usually ±0.4%) to confirm the compound's elemental integrity.

**Table 3: Elemental Composition of this compound (C₁₁H₈O₂) **

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 76.73% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.68% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 18.59% |

| Total | | | 172.183 | 100.00% |

Note: The total molecular weight is approximately 172.18 g/mol . nih.govsigmaaldrich.com

Medicinal Chemistry and Biological Activity Studies of 5 Phenyl 2 Furaldehyde and Its Analogs

Design and Synthesis of Polyfunctionalized Heterocyclic Compounds from 5-Phenyl-2-furaldehyde

The synthesis of this compound itself can be achieved through several methods, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. researchgate.net Once obtained, this aldehyde is a versatile precursor for the construction of more complex heterocyclic systems.

One common approach involves the condensation of the aldehyde group of this compound with various active methylene (B1212753) compounds. For instance, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) via the Knoevenagel condensation yields derivatives that are useful intermediates for the synthesis of more complex heterocyclic structures. researchgate.net

Another key synthetic strategy is the formation of Schiff bases through the reaction of this compound with a variety of primary amines. These Schiff bases can then undergo cyclization reactions to produce a range of heterocyclic compounds. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives. scholarsresearchlibrary.com

The versatility of this compound as a building block is further demonstrated by its use in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. These synthetic strategies have enabled the creation of a large library of heterocyclic compounds derived from this compound for biological evaluation. researchgate.netresearchgate.net

Antimicrobial Research

Derivatives of this compound have been the subject of extensive research to evaluate their potential as antimicrobial agents. These studies have explored their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of heterocyclic compounds derived from this compound. researchgate.netresearchgate.net The introduction of different substituents on the phenyl ring or the furan (B31954) moiety, as well as the nature of the heterocyclic system synthesized from the aldehyde, has been shown to significantly influence the antibacterial spectrum and potency.

For instance, certain Schiff base derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mode of action is often attributed to the ability of these compounds to interfere with essential cellular processes in bacteria. Research has shown that some derivatives exhibit promising minimum inhibitory concentration (MIC) values against clinically relevant strains.

Below is a table summarizing the antibacterial activity of selected this compound derivatives:

| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |

| 5-(substituted phenyl)-2-furfuraldehydes | Various | Reported antibacterial activity | researchgate.net |

| 5-nitro-2-furaldehyde (B57684) aminoacethydrazones | Various | Reported antibacterial activity | nih.gov |

| 5-nitro-2-furaldehyde-N'-methyl-N-piperazinoacethydrazone | Various | In vivo antibacterial activity | nih.gov |

Antifungal Activity

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity. researchgate.net The search for new antifungal agents is of critical importance due to the rise of drug-resistant fungal infections.

Studies have shown that certain pyrazole derivatives containing the 5-phenyl-2-furan moiety exhibit significant fungicidal activity against various fungi. nih.gov The mechanism of action for some of these compounds is thought to involve the disruption of the fungal cell wall synthesis, leading to cell lysis and death. nih.gov

The following table presents data on the antifungal activity of some this compound analogs:

| Compound/Derivative | Fungal Strain | Activity/MIC Value | Reference |

| 5-(substituted phenyl)-2-furfuraldehydes | Various | Reported fungicidal activities | researchgate.net |

| Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8) | P. infestans | Significant fungicidal activity | nih.gov |

| Phenyl(2H-tetrazol-5-yl)methanamine derivatives | Candida albicans, Aspergillus niger | Moderate activity | nih.gov |

Antitumor and Anticancer Investigations

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of this compound have emerged as a promising class of compounds in this area. researchgate.net Research has demonstrated that various heterocyclic compounds synthesized from this starting material possess significant cytotoxic activity against a range of human cancer cell lines.

The mechanism of action of these compounds is often multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The specific structural features of the derivatives, such as the nature and position of substituents, play a crucial role in determining their anticancer potency and selectivity.

The table below summarizes the in-vitro anticancer activity of some representative this compound derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (Amelanotic melanoma) | 24.4 | nih.gov |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (Melanoma) | 29.8 | nih.gov |

| TEGylated imine derivative | HeLa (Cervical cancer) | 15 | mdpi.com |

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, and there is a continuous need for new and effective anti-inflammatory drugs. Derivatives of this compound have been explored for their potential anti-inflammatory properties. researchgate.net

One area of investigation has focused on pyrazole derivatives synthesized from chalcones, which in turn can be derived from this compound. These compounds have been evaluated for their ability to inhibit protein denaturation, a well-established in-vitro model for assessing anti-inflammatory activity. Certain derivatives have shown promising results, with some compounds exhibiting activity comparable to standard anti-inflammatory drugs. scholarsresearchlibrary.com For example, a study on 5-(Substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives found that the compound 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline was the most potent, with an IC50 value of 419.05 µg/ml in an in-vitro protein denaturation assay. scholarsresearchlibrary.com

Enzyme Inhibition Studies

The inhibition of specific enzymes that are involved in disease processes is a major strategy in drug discovery. While research in this area for this compound derivatives is still emerging, the broader class of furan-containing compounds has been shown to interact with various enzymes.

For instance, studies on furfural (B47365) and its derivatives have demonstrated inhibitory effects on enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. nih.gov Furthermore, 5-nitro-2-furaldehyde diacetate has been reported as a potent inhibitor of primary ADP-induced platelet aggregation, suggesting an interaction with enzymes or receptors involved in this process. nih.gov These findings suggest that derivatives of this compound could be designed to target specific enzymes with therapeutic relevance. Further research is needed to fully elucidate the enzyme inhibition profiles of this class of compounds.

Phosphoinositide 3-Kinase γ Inhibition

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, and differentiation. cell-stress.com The gamma isoform, PI3Kγ, is predominantly expressed in leukocytes and plays a key role in inflammatory and allergic responses, making it an attractive therapeutic target. nih.govbenthamscience.com

Research has identified derivatives of this compound as potent and selective inhibitors of PI3Kγ. researchgate.net Specifically, the compound 5-[(5-Phenyl-2-furyl)methylene]thiazolidine-2,4-dione, synthesized from this compound, has demonstrated notable inhibitory activity against this enzyme. researchgate.net The development of such furan-based derivatives has been guided by structure-based design and X-ray crystallography, which have elucidated key molecular interactions necessary for potency and selectivity. researchgate.net These studies highlight the importance of the furan-2-yl-phenyl moiety in binding to the enzyme's active site, contributing to the selective inhibition of class IB PI3Ks like PI3Kγ. researchgate.net

HCV NS5B Polymerase Inhibition

The Hepatitis C virus (HCV) NS5B polymerase is an RNA-dependent RNA polymerase essential for the replication of the viral genome, making it a prime target for antiviral drug development. nih.govumn.edu A significant breakthrough in this area involved the identification of (2Z)-2-(benzoylamino)-3-(5-phenyl-2-furyl)acrylic acid as a lead compound for a novel series of non-nucleoside HCV NS5B polymerase inhibitors. nih.govumn.edu

This compound, derived from the this compound scaffold, served as a template for further structure-activity relationship (SAR) studies. nih.gov By focusing on the southern heterobiaryl region of the molecule, researchers were able to synthesize several potent and orally bioavailable inhibitors. nih.govumn.edu X-ray crystallography studies have been instrumental in understanding the interaction of these furan-based inhibitors with the HCV NS5B polymerase, providing a structural basis for their inhibitory mechanism. umn.edu

Non-thiol Farnesyltransferase Inhibition

Farnesyltransferase is an enzyme that catalyzes the attachment of a farnesyl group to specific proteins, a critical step for their biological activity. nih.gov The Ras proteins, which are frequently mutated in human cancers, are prominent substrates of this enzyme. nih.gov Consequently, farnesyltransferase inhibitors (FTIs) have been developed as potential anticancer agents. wikipedia.orgnih.gov

Derivatives of this compound have been investigated as non-thiol inhibitors of this enzyme. researchgate.net One such derivative, N-[3-benzoyl-4-(4-tolylacetylamino)phenyl]-3-(5-phenyl-2-furyl) acrylic acid amide, has been identified as an inhibitor of non-thiol farnesyltransferase. researchgate.net The development of non-thiol based inhibitors is significant as it offers an alternative to peptidomimetic inhibitors, potentially leading to compounds with improved pharmacological properties. nih.gov

Urease Inhibition by Furan Chalcone (B49325) Derivatives

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with several pathological conditions. Chalcones, a class of compounds characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have been identified as effective urease inhibitors. nih.gov

A series of furan chalcone derivatives synthesized from 5-aryl-2-furaldehydes, including this compound, have demonstrated significant urease inhibitory activity. nih.govnih.gov These compounds are typically prepared through a Claisen-Schmidt condensation of the corresponding 5-aryl-2-furaldehyde with an acetophenone. nih.gov

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl ring attached to the furan moiety significantly influence the inhibitory potency. nih.gov For instance, compounds with electron-withdrawing groups like chloro and nitro groups have shown enhanced activity. nih.gov Several derivatives exhibited more potent inhibition than the standard reference drug, thiourea (B124793). nih.gov

| Compound | Substituent on 5-Phenyl Ring | IC₅₀ (μM) |

|---|---|---|

| 4h | 2',5'-dichloro | 16.13 ± 2.45 |

| 4s | 2'-chloro | 18.75 ± 0.85 |

| 4f | 3',4'-dichloro | 21.05 ± 3.20 |

| 4k | 3'-chloro | 23.09 ± 3.65 |

| 4o | 2',4'-dichloro | 33.96 ± 9.61 |

| 4q | 2',4'-dinitro | 44.43 ± 6.91 |

| 4i | 2'-chloro-5'-nitro | 90.81 ± 8.99 |

| 4l | 4'-nitro | 91.89 ± 2.24 |

| Thiourea (Standard) | N/A | 21.25 ± 0.15 |

Data sourced from multiple studies on furan chalcone derivatives. nih.govresearchgate.netresearchgate.net

Role in Mitigating Harmful Compound Formation in Food Systems

Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a heterocyclic amine formed during the high-temperature cooking of protein-rich foods. Furan aldehydes, which can be generated from the Maillard reaction during cooking, have been shown to inhibit the formation of PhIP. nih.gov

Studies on furfural and its derivatives, which share the core furan aldehyde structure with this compound, have demonstrated a significant, concentration-dependent reduction in PhIP formation in chemical models. nih.govnih.gov This inhibitory effect is attributed to the interaction between the furan compounds and PhIP precursors, rather than a direct reaction with PhIP itself. nih.gov The primary mechanism involves the trapping of phenylalanine, a key precursor in the PhIP formation pathway. nih.gov

Reaction Mechanisms with Phenylalanine and Related Precursors

The principal mechanism by which furan aldehydes like this compound inhibit PhIP formation is through their reaction with phenylalanine. nih.gov The aldehyde group of the furan compound readily undergoes a condensation reaction with the primary amino group of phenylalanine. nih.gov This reaction leads to the formation of a Schiff base, effectively sequestering phenylalanine and preventing it from participating in the subsequent reactions that lead to PhIP. nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The simulation predicts the binding mode and affinity, often expressed as a docking score or binding energy, which helps to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.

While a comprehensive review mentions that molecular docking simulations have been performed for 5-Phenyl-2-furaldehyde with enzymes like α-amylase and acetylcholinesterase, specific binding energy data and detailed interaction patterns from dedicated studies on this exact molecule are not extensively detailed in the available literature. However, to illustrate the process and the nature of the findings, we can examine docking studies performed on structurally related furan (B31954) derivatives against these same enzyme targets.

Acetylcholinesterase (AChE) Interactions: Acetylcholinesterase is a key enzyme in the central nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. Docking studies of various heterocyclic inhibitors reveal common interaction patterns within the AChE active site, which is a deep gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). For instance, in a study of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives, a compound featuring a 2-(3-fluorophenyl) substituent on the furan ring demonstrated significant AChE inhibition. Molecular docking of this derivative showed that the furan and adjacent rings were involved in pi-pi stacking interactions with key aromatic residues like Tyrosine and Tryptophan within the active site, while the carbaldehyde functionality formed hydrogen bonds. A hypothetical docking of this compound would likely show its phenyl and furan rings engaging in similar hydrophobic and pi-stacking interactions within the enzyme's gorge.

α-Amylase Interactions: α-Amylase is a crucial enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. Docking studies on various inhibitors help to elucidate how they block the enzyme's active site. For example, studies on new phenylisoxazole quinoxalin-2-amine (B120755) hybrids showed that the most potent inhibitors achieved low binding energies (e.g., -8.9 kcal/mol) by forming multiple hydrogen bonds and pi-alkyl interactions with catalytic residues such as Asp300, His101, and Lys200. Similarly, docking studies of 5-amino-nicotinic acid derivatives identified hydrogen bonding and hydrophobic contacts with residues like Asp197 and Trp58 as crucial for inhibition. It can be inferred that this compound would orient its phenyl and furan rings to form hydrophobic interactions with non-polar residues in the α-amylase active site, while the aldehyde oxygen could act as a hydrogen bond acceptor.

| Enzyme Target | Interacting Residues (Examples from Related Compounds) | Type of Interaction | Potential Binding Energy Range (kcal/mol) |

| Acetylcholinesterase (AChE) | Trp84, Tyr121, Phe330, Tyr334 | π-π stacking, Hydrophobic | -7.0 to -13.0 |

| α-Amylase | Asp197, Glu233, Asp300, Trp59 | Hydrogen Bonding, Hydrophobic | -7.5 to -9.0 |

This table presents typical interaction data for inhibitors with AChE and α-amylase to illustrate the insights gained from molecular docking. The specific values for this compound would require a dedicated computational study.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, establishes a mathematical correlation between the chemical structures of a series of compounds and their activities. This is achieved by calculating numerical representations of the molecules, known as molecular descriptors, and using statistical methods or machine learning to build a predictive model.

No specific 3D-QSAR models for a series of this compound derivatives were found in the reviewed literature. However, the methodology has been successfully applied to other classes of furan-containing compounds, providing a blueprint for how such a study could be conducted.

For example, a 3D-QSAR study on tetronic acid derivatives containing a substituted phenylhydrazine (B124118) moiety evaluated their antifungal activity. The study generated models using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models identified the key steric and electrostatic features required for high activity. The CoMFA steric contour maps indicated that bulky substituents at certain positions on the phenyl ring would enhance activity, while the electrostatic maps showed that electron-withdrawing groups were favorable in other regions.

Applying this logic to this compound, a computational SAR study would involve synthesizing or virtually designing a library of derivatives with varied substituents on the phenyl ring.

| Position of Substitution | Type of Substituent | Predicted Effect on Activity (Hypothetical) | Rationale based on General QSAR Principles |

| Phenyl Ring (para) | Electron-donating group (e.g., -OCH₃) | May increase or decrease activity | Alters electron density of the π-system, affecting binding. |

| Phenyl Ring (meta) | Electron-withdrawing group (e.g., -NO₂) | May increase activity | Can enhance electrostatic interactions with the target. |

| Phenyl Ring (ortho) | Bulky group (e.g., -C(CH₃)₃) | Likely to decrease activity | May cause steric hindrance, preventing optimal binding. |

| Furan Ring | Modification of the aldehyde | Could significantly alter activity | The aldehyde is a key pharmacophoric feature, likely involved in direct interactions. |

This table provides a hypothetical SAR exploration for this compound based on principles derived from QSAR studies on other aromatic heterocyclic compounds.

Such a model would allow researchers to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the discovery of more potent compounds.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods can determine the three-dimensional geometry, distribution of electron density, and orbital energies. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are fundamental to understanding a molecule's reactivity and stability.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. A higher HOMO energy indicates a greater ability to act as an electron donor (nucleophile). For aromatic systems, the HOMO is typically distributed across the π-conjugated framework.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where an electron is most likely to be accepted. A lower LUMO energy indicates a greater ability to act as an electron acceptor (electrophile).

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

Another valuable output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would be expected to show a significant negative potential around the aldehyde oxygen atom, identifying it as a primary site for hydrogen bonding and electrophilic interactions.

| Parameter | Definition | Significance for this compound | Typical Calculated Values (eV) (from related phenyl-heterocycles) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability | 4.0 to 5.0 |

This table shows typical values for quantum chemical parameters obtained from DFT calculations on structurally similar aromatic heterocyclic compounds. The exact values for this compound would need to be determined by a specific calculation.

Predictive Modeling of Biological Activities

Predictive modeling in computational chemistry uses the structure of a molecule to forecast its biological and pharmacokinetic properties. This is particularly valuable in early-stage drug discovery for filtering out compounds with unfavorable characteristics. A key area of this is the prediction of ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. Numerous in silico tools and web servers, such as SwissADME and ADMETlab, can rapidly predict these properties based on a molecule's structure.

For this compound, a predictive analysis can be performed using its canonical SMILES representation (O=Cc1ccc(o1)-c2ccccc2). These models use large datasets of experimentally determined properties to build algorithms that can predict the profiles of new molecules. Key predictions include adherence to drug-likeness rules, such as Lipinski's Rule of Five, which assesses the likelihood of a compound being an orally active drug.

Below is a predicted ADMET profile for this compound generated using computational models.

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | 172.18 g/mol | Conforms to Lipinski's rule (<500) |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Good balance for permeability and solubility |

| Hydrogen Bond Donors | 0 | Conforms to Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's rule (<10) |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeant | Yes | May have central nervous system effects |

| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP2C9) | Risk of drug-drug interactions |

| Drug-Likeness | Passes Lipinski, Ghose, Veber rules | Favorable physicochemical profile for a drug candidate |

This data is generated from established in silico predictive models and serves as an estimation of the compound's likely pharmacokinetic properties. Experimental validation is required for confirmation.

These predictive models serve as a crucial first pass in evaluating a compound's potential. By identifying potential liabilities, such as poor absorption or potential toxicity, computational models help guide the design of derivatives with improved ADMET profiles, saving significant time and resources in the drug development pipeline.

Advanced Research Applications of 5 Phenyl 2 Furaldehyde

Utilization as a Building Block in Complex Organic Synthesis

5-Phenyl-2-furaldehyde serves as a crucial starting material for the synthesis of a diverse array of polyfunctionalized heterocyclic compounds. nih.gov The presence of the aldehyde group allows for classic condensation and coupling reactions, while the furan (B31954) ring can participate in various transformations, making it a versatile precursor for molecules with potential pharmacological interest. nih.gov

Researchers have extensively used this compound in condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. For instance, it undergoes Knoevenagel condensation with active methylene (B1212753) compounds like methyl cyanoacetate (B8463686) and ethyl cyanoacetate to produce substituted acrylate (B77674) derivatives in high yields. nih.gov Similarly, it reacts with other compounds such as cyanoselenoacetamide and phenyl sulfonyl acetonitrile (B52724) to yield complex structures. nih.gov

The compound is also a key substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Methods like the Suzuki-Miyaura reaction have been employed for the synthesis of this compound itself from precursors like 5-bromo-2-furaldehyde (B32451) and phenylboronic acid, achieving yields as high as 99%. nih.govresearchgate.net This highlights the accessibility of the building block for further synthetic elaborations.

The aldehyde functionality is readily converted into a variety of other groups, expanding its synthetic utility. It can be used to prepare numerous furfurylidene derivatives and Schiff bases, which are themselves important intermediates for constructing more complex heterocyclic systems. nih.govresearchgate.net These reactions demonstrate the compound's role as a scaffold upon which significant molecular complexity can be built.

| Reaction Type | Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Methyl cyanoacetate | Methyl-2-cyano-3-(5-phenyl-2-furyl)acrylate | 92 | nih.gov |

| Knoevenagel Condensation | Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate | 72 | nih.gov |

| Condensation | Cyanoselenoacetamide | 2-cyano-3-(5-phenyl-2-furyl)prop-2-eneselenoamide | 83 | nih.gov |

| Condensation | Phenyl sulfonyl acetonitrile | 1-Phenyl sulfonyl-1-cyano-2-(5-phenyl-2-furyl) ethylene | 68 | nih.gov |

| Condensation | 3,4-Dichlorophenylacetonitrile (B104814) | (Z)-2-(3,4-dichlorophenyl)-3-(5-phenyl-2-furyl) acrylonitrile (B1666552) | 94 | nih.gov |

Development of New Functional Materials

Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics. The furan ring's rigid structure can impart desirable thermal and mechanical properties to polymers. While research has heavily focused on derivatives of 5-hydroxymethylfurfural (B1680220) (HMF), such as 2,5-furandicarboxylic acid (FDCA), the principles extend to other functionalized furans like this compound. researchgate.net

The aldehyde group in this compound provides a reactive handle for polymerization reactions. It can, for example, undergo reactions to form resins or be converted into other polymerizable groups. The presence of the phenyl group is particularly significant for materials science applications. This bulky, aromatic substituent can be expected to:

Enhance Thermal Stability: The phenyl group can increase the glass transition temperature (Tg) and thermal stability of polymers by restricting chain mobility.

Modify Solubility and Processing: The hydrophobic nature of the phenyl ring can alter the solubility of resulting polymers, influencing their processing characteristics.

Tune Optoelectronic Properties: The extended π-conjugation between the furan and phenyl rings could be exploited in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes.

Although the direct polymerization of this compound is not yet widely reported, its potential is evident from the broader field of furan-based materials. For example, furan dialdehydes are used to synthesize complex macrocycles and polymers. academie-sciences.fr By analogy, this compound could be a valuable monomer or co-monomer for creating new functional polymers with tailored properties, bridging the gap between bio-based feedstocks and high-performance materials.

Catalytic Applications Beyond its Synthesis

While this compound is often the target of catalytic synthesis, its derivatives are also being explored for their own catalytic potential. nih.gov The primary route to this application is through the formation of Schiff bases, which are compounds formed by the condensation of the aldehyde group with primary amines. biointerfaceresearch.com

Schiff bases are highly versatile "privileged ligands" in coordination chemistry, capable of forming stable complexes with a wide range of transition metal ions. academie-sciences.frbiointerfaceresearch.com These metal complexes are often catalytically active. Research on simpler furan aldehydes has shown that their Schiff base complexes, for instance with platinum(II), can act as homogeneous catalysts for reactions like hydrogenation and oxidative hydrolysis. academie-sciences.frnih.gov

For this compound, this pathway offers significant research opportunities:

Ligand Synthesis: It can react with various amines (chiral or achiral) to produce a library of Schiff base ligands.

Metal Complexation: These ligands, featuring nitrogen and oxygen donor atoms, can coordinate with metals such as palladium, platinum, cobalt, and nickel. biointerfaceresearch.comacademie-sciences.fr

Catalyst Design: The electronic and steric properties of the resulting catalyst can be fine-tuned. The phenyl group on the furan ring can exert a significant influence on the metal center's environment, potentially enhancing catalytic activity or selectivity compared to catalysts derived from unsubstituted furfural (B47365).

Furthermore, derivatives of furan aldehydes are used in organocatalysis. N-heterocyclic carbenes (NHCs), generated from precursors related to furan aldehydes, have been used to catalyze reactions like benzoin (B196080) condensation. nih.govosti.gov This suggests a potential, though less explored, avenue for this compound derivatives to act as precursors for organocatalysts. The field remains nascent, but the fundamental chemistry of the molecule points toward a promising future in the design of novel catalytic systems.

Bio-based Chemical Feedstock Potential

The transition to a bio-based economy relies on the development of platform chemicals derived from renewable biomass rather than fossil fuels. Furfural is recognized as one of the most important biomass-derived platform molecules. It is produced industrially from the acid-catalyzed dehydration of C5 sugars, such as xylose, which are abundant in lignocellulosic biomass like agricultural residues and hardwoods.

Biomass to Furfural: Lignocellulosic feedstocks are processed to yield furfural.

Furfural to Intermediate: Furfural is chemically modified, for example, through bromination to produce 5-bromo-2-furaldehyde.

Coupling to this compound: The intermediate is then coupled with a phenyl group using established chemical reactions, such as the Suzuki-Miyaura coupling with phenylboronic acid. nih.gov

This approach leverages the renewable origin of the furan core while adding functionality and value through subsequent chemical synthesis. As biorefinery processes become more efficient and cost-effective, the availability of furfural and its derivatives is expected to increase significantly. This will, in turn, enhance the potential of this compound as a sustainable feedstock for the production of complex chemicals and advanced materials, reducing reliance on petrochemical precursors.

Future Research Directions and Emerging Trends

Green Chemistry Approaches in 5-Phenyl-2-furaldehyde Synthesis

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, and this compound is no exception. Future research will likely focus on developing more sustainable and environmentally benign synthetic methodologies. A significant area of interest is the advancement of palladium-catalyzed cross-coupling reactions, which are already employed for its synthesis. researchgate.net

Key green chemistry trends in this area include:

Development of Reusable Catalysts: Research into heterogeneous palladium catalysts, such as palladium nanoparticles supported on materials like chitosan, aims to facilitate easy catalyst recovery and reuse, reducing metal waste and cost. mdpi.com

Use of Greener Solvents: A shift towards aqueous reaction media or bio-based solvents will be a priority to replace traditional volatile organic compounds.

Energy Efficiency: The application of microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption is an active area of investigation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product will be a continuing goal.

Several palladium-catalyzed methods have been reported for the synthesis of this compound, which can be optimized for greener processes. researchgate.net

| Coupling Reaction | Reactants | Catalyst/Reagents | Yield (%) | Reference |

| Suzuki-Miyaura | 5-Iodofuran-2-carbaldehyde, Phenylboronic acid | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃ | 91 | researchgate.net |

| Hiyama | 5-Chlorofuran-2-carbaldehyde, Phenyltrifluorosilane | Pd(OAc)₂, TBAF | 74 | researchgate.net |

| Organozinc | 5-Bromo-2-furaldehyde (B32451), Phenylzinc chloride | Pd(dppf)Cl₂ | 77 | researchgate.net |

| Stille | 5-Bromofuran-2-carbaldehyde, Phenyl tributyl tin | Pd(PPh₃)₂Cl₂ | 61 | researchgate.net |

Exploration of Novel Biological Targets and Therapeutic Applications

This compound and its derivatives have demonstrated promising antimicrobial and antitumor activities. researchgate.net Future research will delve deeper into understanding the mechanisms of action and identifying specific biological targets to develop more potent and selective therapeutic agents. The structural similarity to 5-hydroxymethylfurfural (B1680220) (5-HMF), which has shown antiproliferative activity by inducing apoptosis and cell cycle arrest in cancer cells, suggests similar avenues of investigation for this compound. nih.gov